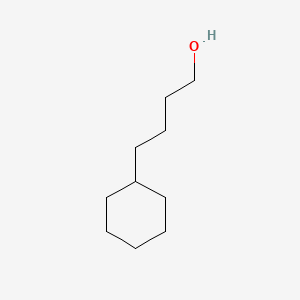

4-cyclohexylbutan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c11-9-5-4-8-10-6-2-1-3-7-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEBWPHHIQAVOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196163 | |

| Record name | Cyclohexylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4441-57-0 | |

| Record name | Cyclohexanebutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4441-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylbutan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanebutanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexanebutanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4YG6ZD5FH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-cyclohexylbutan-1-ol from 4-cyclohexylbutyric acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-cyclohexylbutan-1-ol from 4-cyclohexylbutyric acid. The core of this process involves the reduction of a carboxylic acid to a primary alcohol, a fundamental transformation in organic chemistry. This document details the chemical principles, experimental protocols, and necessary data for the successful execution of this synthesis.

Overview of the Synthesis

The conversion of 4-cyclohexylbutyric acid to this compound is achieved through the use of a powerful reducing agent. The most common and effective reagents for this transformation are lithium aluminum hydride (LiAlH₄) and borane (BH₃).[1][2][3][4][5][6] This guide will focus on the use of lithium aluminum hydride, a widely used reagent for the reduction of carboxylic acids and their derivatives.[1][2][3][7][8][9][10][11]

Chemical Properties of Reactant and Product

A clear understanding of the physical and chemical properties of the starting material and the final product is crucial for planning the synthesis, purification, and characterization.

| Property | 4-Cyclohexylbutyric Acid | This compound |

| Molecular Formula | C₁₀H₁₈O₂ | C₁₀H₂₀O |

| Molecular Weight | 170.25 g/mol [12] | 156.27 g/mol [13][14] |

| CAS Number | 4441-63-8[15][16] | 4441-57-0[13][14][17][18][19] |

| Melting Point | 30-32 °C[15] | Not available |

| Boiling Point | Not available | 103-104 °C at 4 mmHg[13][17] |

| Density | Not available | 0.902 g/mL at 25 °C[13][17] |

| Refractive Index | Not available | n20/D 1.466[13][17] |

| Appearance | Crystalline solid | Liquid[13] |

Reaction Mechanism and Pathway

The reduction of a carboxylic acid with lithium aluminum hydride is a multi-step process.[9] Initially, the acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ in an acid-base reaction.[7][9] This deprotonation is followed by the nucleophilic attack of another hydride ion on the carbonyl carbon of the resulting carboxylate salt. Subsequent steps involve the formation of an aldehyde intermediate which is immediately further reduced to the primary alcohol.[2][11] An acidic workup is then required to protonate the resulting alkoxide and liberate the final alcohol product.[2]

References

- 1. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. orgosolver.com [orgosolver.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]

- 12. Cyclohexanebutanoic acid | C10H18O2 | CID 75200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Cyclohexyl-1-butanol = 95 4441-57-0 [sigmaaldrich.com]

- 14. 4-Cyclohexyl-1-butanol [webbook.nist.gov]

- 15. 4-CYCLOHEXYLBUTYRIC ACID | 4441-63-8 [chemicalbook.com]

- 16. Page loading... [wap.guidechem.com]

- 17. 4441-57-0 CAS MSDS (4-CYCLOHEXYL-1-BUTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 18. 4-cyclohexyl-1-butanol, 4441-57-0 [thegoodscentscompany.com]

- 19. Cyclohexanebutanol | C10H20O | CID 78182 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-cyclohexylbutan-1-ol chemical properties and structure

An In-depth Technical Guide to 4-Cyclohexylbutan-1-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. The information is curated for professionals in research and development, with a focus on clarity and detailed experimental methodology.

Chemical Structure and Identifiers

This compound is a primary alcohol with a cyclohexane ring attached to a butanol chain. Its structure is foundational to its physical and chemical characteristics.

Caption: Relationship between the chemical structure of this compound and its key identifiers.

Tabulated Chemical Properties

The following table summarizes the key quantitative chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 156.27 g/mol | [1][2][3] |

| Molecular Formula | C₁₀H₂₀O | [1][2][4][5] |

| IUPAC Name | This compound | [2] |

| SMILES String | C1CCC(CC1)CCCCO | [2] |

| CAS Number | 4441-57-0 | [2][3][4][5] |

| Appearance | Liquid | [3] |

| Density | 0.902 g/mL at 25 °C | [3][6][7] |

| Boiling Point | 233.49 °C at 760 mmHg (estimated)[8] 103-104 °C at 4 mmHg[3][6] 376.7 K (103.55 °C) at 0.005 bar[9] | |

| Flash Point | 108.89 °C (228.00 °F) - closed cup | [3][8] |

| Refractive Index | 1.466 at 20 °C | [3][8] |

| Solubility in Water | 193.4 mg/L at 25 °C (estimated) | [8] |

| LogP (o/w) | 3.320 (estimated) | [8] |

| Vapor Pressure | 0.01 mmHg at 25 °C (estimated) | [8] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 4-cyclohexylbutyric acid.[10][11]

Objective: To synthesize this compound via the reduction of 4-cyclohexylbutyric acid using lithium aluminum hydride.

Materials:

-

4-cyclohexylbutyric acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

2N Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous brine solution

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyclohexylbutyric acid in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add a 1M solution of lithium aluminum hydride in THF to the stirred solution of 4-cyclohexylbutyric acid. Gas evolution will be observed.

-

Reaction: After the addition is complete and gas evolution has ceased, allow the reaction mixture to warm to room temperature and stir for six hours.

-

Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Carefully and slowly quench the reaction by adding 2N HCl.

-

Extraction: Dilute the mixture with diethyl ether and transfer it to a separatory funnel. Separate the organic and aqueous layers.

-

Washing: Wash the organic layer with a saturated aqueous brine solution.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Remove the solvent in vacuo using a rotary evaporator to yield this compound as a clear oil.

Caption: Workflow for the synthesis of this compound.

Conclusion

This guide provides essential technical data and a detailed synthetic protocol for this compound. The information presented is intended to support researchers and professionals in their scientific endeavors. For further information on spectral data, such as NMR and Mass Spectrometry, consulting databases like the NIST WebBook is recommended.[4][5]

References

- 1. 4-Cyclohexyl-1-butanol (CAS 4441-57-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Cyclohexanebutanol | C10H20O | CID 78182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-环己基-1-丁醇 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Cyclohexyl-1-butanol [webbook.nist.gov]

- 5. 4-Cyclohexyl-1-butanol [webbook.nist.gov]

- 6. 4441-57-0 CAS MSDS (4-CYCLOHEXYL-1-BUTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4-cyclohexyl-1-butanol [stenutz.eu]

- 8. 4-cyclohexyl-1-butanol, 4441-57-0 [thegoodscentscompany.com]

- 9. 4-Cyclohexyl-1-butanol [webbook.nist.gov]

- 10. prepchem.com [prepchem.com]

- 11. prepchem.com [prepchem.com]

Physical properties of 4-cyclohexylbutan-1-ol (boiling point, density)

This guide provides an in-depth overview of the key physical properties of 4-cyclohexylbutan-1-ol, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work. This document outlines the experimentally determined values for these properties and provides detailed protocols for their measurement.

Core Physical Properties

The physical characteristics of a compound are crucial for its handling, formulation, and application in various scientific contexts. For this compound (CAS No: 4441-57-0), the boiling point and density are fundamental parameters.

Data Summary

The following table summarizes the key physical properties of this compound.

| Property | Value | Conditions |

| Boiling Point | 103-104 °C | at 4 mmHg[1][2] |

| Density | 0.902 g/mL | at 25 °C[1][2] |

Experimental Protocols

Accurate determination of physical properties is paramount. The following sections detail the standard methodologies for measuring the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and effective technique for determining the boiling point of a liquid, especially with small sample sizes.[3][4]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., MelTemp apparatus)[5][6]

-

Thermometer

-

Capillary tubes (one end sealed)

-

Sample of this compound

-

Heat transfer fluid (e.g., mineral oil)

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, with its open end facing down, is inserted into the liquid.[3]

-

The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is placed in a heating bath (Thiele tube).

-

The heating bath is gently and uniformly heated.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The temperature at which a rapid and continuous stream of bubbles is observed is noted.

-

The heat is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[6]

Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[7]

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer (for higher accuracy)

-

Thermometer

-

Sample of this compound

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.[8]

-

A specific volume of this compound is carefully added to the graduated cylinder or pycnometer. The volume is recorded precisely.[8]

-

The mass of the container with the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The temperature of the liquid is recorded as density is temperature-dependent.[7]

-

The density is calculated using the formula: Density = Mass / Volume.

Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the physical properties of this compound.

Caption: Experimental workflow for physical property determination.

References

- 1. 4-シクロヘキシル-1-ブタノール ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4441-57-0 CAS MSDS (4-CYCLOHEXYL-1-BUTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 4. Video: Boiling Points - Procedure [jove.com]

- 5. phillysim.org [phillysim.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-cyclohexylbutan-1-ol (CAS: 4441-57-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-cyclohexylbutan-1-ol, a valuable chemical intermediate. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines methods for its spectroscopic analysis. All quantitative data is presented in structured tables for ease of reference, and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound, also known as cyclohexanebutanol, is a primary alcohol with a cyclohexyl substituent. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4441-57-0 | [1] |

| Molecular Formula | C₁₀H₂₀O | [1] |

| Molecular Weight | 156.27 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 103-104 °C at 4 mmHg | [2] |

| Density | 0.902 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.466 | [2] |

| Flash Point | 109.0 °C (228.2 °F) - closed cup | [2] |

| InChI Key | NZEBWPHHIQAVOH-UHFFFAOYSA-N | [1] |

| SMILES | OCCCCC1CCCCC1 | [2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 4-cyclohexylbutyric acid using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent.[3]

Materials:

-

4-cyclohexylbutyric acid

-

Anhydrous Tetrahydrofuran (THF)

-

1M Lithium aluminum hydride (LiAlH₄) in THF

-

2N Hydrochloric acid (HCl)

-

Ether

-

Saturated aqueous brine

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-cyclohexylbutyric acid in 15 ml of anhydrous THF and cool the solution to 0°C in an ice bath.

-

Reduction: Slowly add 15 ml of a 1M solution of lithium aluminum hydride in THF to the cooled solution. Gas evolution will be observed.

-

Reaction Progression: After the initial gas evolution ceases, allow the reaction mixture to warm to room temperature and stir for six hours.

-

Quenching: Cool the reaction mixture back to 0°C and carefully quench the reaction by the dropwise addition of 2N HCl.

-

Extraction: Dilute the mixture with ether and transfer it to a separatory funnel. Separate the aqueous and organic layers.

-

Washing: Wash the organic layer with saturated aqueous brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Evaporate the solvent under reduced pressure (in vacuo) to yield this compound as a clear oil.[3]

-

Purification (Optional): If further purification is required, flash chromatography can be employed.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

Comprehensive spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following sections detail the expected spectral data and provide generalized protocols for obtaining them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the cyclohexyl and butyl chain protons.

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a suitable NMR spectrometer. A sufficient number of scans (e.g., 16-64) should be used to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key feature will be the O-H stretching vibration of the alcohol group.

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: A small drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column. The oven temperature is typically programmed to ramp up to ensure good separation.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (commonly by electron impact) and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is detected.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.

Caption: Workflow for the spectroscopic analysis of this compound.

Biological Activity

Publicly available information on the specific biological or pharmacological activities of this compound is limited. Its primary documented application is as a chemical intermediate in the synthesis of other compounds.[4] Research into the biological effects of this molecule is an area open for further investigation.

Safety and Handling

This compound is a combustible liquid.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses and gloves. It should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of this compound (CAS 4441-57-0), summarizing its key properties and outlining experimental procedures for its synthesis and analysis. The structured presentation of data and workflows is intended to support researchers, scientists, and drug development professionals in their work with this versatile chemical compound.

References

An In-depth Technical Guide to the Molecular Weight and Formula of 4-Cyclohexylbutan-1-ol

This technical guide provides a detailed analysis of the molecular formula and molecular weight of 4-cyclohexylbutan-1-ol, a compound of interest for researchers, scientists, and professionals in drug development.

Chemical Identity

Molecular Formula

The molecular formula for this compound is C₁₀H₂₀O .[1][2][3][4][5] This formula indicates that each molecule of the compound is composed of 10 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom.

Molecular Weight

The molecular weight of this compound is approximately 156.27 g/mol .[3][4][6] This value is derived from the sum of the atomic weights of its constituent atoms. The NIST WebBook provides a slightly more precise value of 156.2652 g/mol .[1][2]

Data Summary

The key quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₂₀O | --INVALID-LINK--[3], --INVALID-LINK--[1], --INVALID-LINK--[5] |

| Molecular Weight | 156.27 g/mol | --INVALID-LINK--[3], --INVALID-LINK-- |

| 156.2652 g/mol | --INVALID-LINK--[1][2] | |

| Monoisotopic Mass | 156.151415257 Da | --INVALID-LINK--[5] |

Elemental Composition

The elemental composition of this compound, derived from its molecular formula, is detailed below. This information is crucial for techniques such as mass spectrometry and elemental analysis.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage by Mass |

| Carbon | C | 12.011 | 10 | 120.11 | 76.86% |

| Hydrogen | H | 1.008 | 20 | 20.16 | 12.90% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.24% |

| Total | 156.269 | 100.00% |

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical structure of this compound to its molecular formula and subsequently to its molecular weight.

Caption: Logical flow from structure to molecular weight.

References

Spectroscopic Profile of 4-Cyclohexylbutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry and infrared spectroscopy data for 4-cyclohexylbutan-1-ol. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for its acquisition.

Mass Spectrometry Data

The mass spectrum of this compound was obtained via electron ionization (EI). The molecular formula of the compound is C₁₀H₂₀O, with a molecular weight of 156.27 g/mol .[1][2][3] The mass spectrum is characterized by a weak molecular ion peak and several distinct fragment ions.

Tabulated Mass Spectrometry Data

The primary fragmentation pathways for alcohols include α-cleavage and dehydration (loss of water).[4] For this compound, the major observed fragments are detailed in Table 1.

| m/z | Proposed Fragment Ion | Structure of Fragment | Fragmentation Pathway |

| 156 | [C₁₀H₂₀O]⁺ | [CH₂(CH₂)₃CH(CH₂)₅CH₂OH]⁺ | Molecular Ion (M⁺) |

| 138 | [C₁₀H₁₈]⁺ | [CH₂(CH₂)₃CH(CH₂)₅CH=CH₂]⁺ | Dehydration (Loss of H₂O) |

| 97 | [C₇H₁₃]⁺ | [CH(CH₂)₅CH₂]⁺ | Cleavage of the butyl chain |

| 83 | [C₆H₁₁]⁺ | [CH(CH₂)₅]⁺ | Cyclohexyl cation |

| 70 | [C₄H₆O]⁺ | [CH₂=CH-CH₂-CH₂OH]⁺ | Rearrangement and cleavage |

| 55 | [C₄H₇]⁺ | [CH₂=CH-CH₂-CH₂]⁺ | Loss of H₂O and subsequent fragmentation |

Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be visualized as a series of cleavage and rearrangement reactions. The following diagram illustrates the major fragmentation pathways leading to the observed ions.

Caption: Major fragmentation pathways of this compound in EI-MS.

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. As a primary alcohol, the most prominent features are the O-H and C-O stretching vibrations.

Tabulated IR Spectroscopy Data

The key absorption bands observed in the FTIR spectrum of this compound are summarized in Table 2.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3500–3200 | O-H | Stretching (Hydrogen-bonded) | Strong, Broad |

| 2960–2850 | C-H (sp³) | Stretching | Strong |

| 1450 | C-H | Bending | Medium |

| 1050 | C-O | Stretching | Strong |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the mass spectrometry and infrared spectroscopy data for this compound.

Mass Spectrometry (Electron Ionization)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments to elucidate the molecular weight and structure.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane or methanol.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column to separate the analyte from any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a high-energy electron beam (typically 70 eV).[5] This causes the molecule to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for liquid samples.

Procedure:

-

Background Spectrum: A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental interferences.

-

Sample Application: A small drop of neat this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Data Analysis: The characteristic absorption peaks are identified and correlated with specific functional group vibrations.

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

IUPAC name for C6H11(CH2)4OH

An In-Depth Technical Guide to 4-Cyclohexylbutan-1-ol

Introduction

This compound, with the chemical formula C₁₀H₂₀O, is an organic compound belonging to the alcohol family.[1][2] Its structure consists of a cyclohexyl ring attached to a four-carbon linear chain (butane) which is terminated by a primary hydroxyl group.[2][3] This unique combination of a bulky, nonpolar cycloalkane and a reactive polar functional group makes it a subject of interest in various fields of chemical synthesis. It is primarily utilized as a chemical intermediate and an organic building block for the synthesis of more complex molecules.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, applications, and safety data for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a liquid at room temperature.[3] Its properties are characterized by the interplay between the hydrophobic cyclohexylbutyl chain and the hydrophilic alcohol group. The key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][6] |

| Synonyms | Cyclohexanebutanol | [3][7] |

| CAS Number | 4441-57-0 | [2] |

| Molecular Formula | C₁₀H₂₀O | [1][8] |

| Molecular Weight | 156.27 g/mol | [1][3] |

| Form | Liquid | [3] |

| Density | 0.902 g/mL at 25 °C | [3] |

| Boiling Point | 103-104 °C at 4 mmHg | [3] |

| Flash Point | 109 °C (228 °F) - closed cup | [3][8] |

| Refractive Index | n20/D 1.466 | [3] |

| Solubility | Soluble in water (193.4 mg/L at 25 °C, est.) | [8] |

Synthesis and Experimental Protocols

The most common laboratory-scale synthesis of this compound involves the reduction of a carboxylic acid precursor, 4-cyclohexylbutyric acid.[4] This method utilizes a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to efficiently convert the carboxyl group to a primary alcohol.

Detailed Experimental Protocol: Reduction of 4-Cyclohexylbutyric Acid

This protocol is adapted from established chemical synthesis literature.[4]

Materials:

-

4-Cyclohexylbutyric acid

-

Lithium aluminum hydride (LiAlH₄), 1M solution in Tetrahydrofuran (THF)

-

Anhydrous THF

-

2N Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous brine

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 4-cyclohexylbutyric acid in 15 mL of anhydrous THF is prepared in a suitable reaction flask.

-

The flask is cooled to 0 °C in an ice bath.

-

15 mL of a 1M solution of lithium aluminum hydride in THF is added slowly to the cooled solution. Gas evolution will be observed.

-

After the gas evolution ceases, the reaction is allowed to warm to room temperature.

-

The mixture is stirred for six hours at room temperature.

-

The reaction is then cooled back to 0 °C and carefully quenched by the dropwise addition of 2N HCl.

-

The mixture is diluted with diethyl ether, and the organic and aqueous layers are separated using a separatory funnel.

-

The organic layer is washed with saturated aqueous brine and then dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed by evaporation in vacuo to yield this compound as a clear oil.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Applications in Research and Development

This compound is not typically used as a final product but serves as a valuable building block in organic synthesis.[4] Its bifunctional nature—a reactive hydroxyl group and a sterically significant cyclohexyl moiety—allows for its incorporation into a wide range of larger molecules. For professionals in drug development, such structures are useful for creating scaffolds that can explore hydrophobic binding pockets in biological targets.

One documented application is its use as a precursor for the synthesis of 3-cyclohexylpropyl caffeate, which involves an esterification reaction between the alcohol and caffeic acid.[5] This demonstrates its utility in creating novel ester derivatives for further study. The compound is intended for research and development or manufacturing use only, not for direct medicinal or consumer applications.[4]

Logical Relationship: Role as a Synthetic Intermediate

The diagram below illustrates the role of this compound as a building block in the synthesis of a more complex target molecule, 3-cyclohexylpropyl caffeate.

Safety and Handling

While comprehensive GHS hazard classifications for this compound are not consistently available, standard laboratory precautions for handling chemical reagents should be strictly followed. The available safety information is summarized below.

| Safety Aspect | Recommendation | Source(s) |

| General Handling | For R&D use only. Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. | |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses, and a lab coat. | |

| Inhalation | If inhaled, move the person into fresh air. If breathing is difficult, give artificial respiration. | |

| Skin Contact | In case of contact, wash off with soap and plenty of water. | |

| Eye Contact | In case of contact, flush eyes with water as a precaution. | |

| Ingestion | If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. | |

| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | |

| Storage | Store at room temperature in a tightly closed container. | [4] |

Conclusion

This compound is a useful primary alcohol characterized by a C10 aliphatic-cyclic structure. Its principal value lies in its role as a versatile intermediate for organic synthesis, enabling the construction of more complex molecules with potential applications in medicinal chemistry and materials science. While detailed toxicological data is limited, it should be handled with the standard care afforded to all laboratory chemicals. The well-defined synthesis protocol makes it an accessible building block for a variety of research and development projects.

References

- 1. 4-Cyclohexylbutan-1-amine | C10H21N | CID 3058956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Cyclohexyl-1-butanol [webbook.nist.gov]

- 5. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-cyclohexyl-1-butanol, 4441-57-0 [thegoodscentscompany.com]

- 7. 4-CYCLOHEXYL-1-BUTANOL - Safety Data Sheet [chemicalbook.com]

- 8. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

An In-depth Technical Guide to the Discovery and Literature Review of Cyclohexanebutanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanebutanol derivatives represent a class of organic compounds with significant potential in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of these derivatives, commencing with their discovery and a thorough review of the existing literature. It delves into their synthesis, pharmacological activities, and prospective applications in therapeutic development. This document summarizes quantitative data in structured tables, offers detailed experimental protocols for key reactions and assays, and employs visualizations to elucidate complex signaling pathways and experimental workflows, thereby serving as an essential resource for researchers in the field.

Introduction: The Emergence of Cyclohexane Derivatives in Medicinal Chemistry

The cyclohexane ring is a prevalent scaffold in a multitude of bioactive molecules and approved pharmaceuticals. Its conformational flexibility and lipophilic nature make it a valuable component for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The incorporation of a butanol side chain introduces a hydroxyl group, which can participate in hydrogen bonding with biological targets, and a flexible four-carbon linker, allowing for diverse structural modifications. While direct literature on "cyclohexanebutanol" as a distinct class is nascent, its structural components are well-represented in various therapeutic agents, suggesting a promising area for new drug discovery endeavors. The cyclohexane moiety is found in drugs where it can act as a bioisostere for other cyclic or acyclic groups, potentially enhancing binding affinity, metabolic stability, and solubility.

Synthesis and Discovery of Cyclohexanebutanol Derivatives

The synthesis of cyclohexanebutanol derivatives can be approached through several established organic chemistry reactions. A primary route involves the reaction of a cyclohexane-containing Grignard reagent with a suitable four-carbon electrophile, or conversely, the reaction of a butanol-derived Grignard reagent with a cyclohexanone derivative.

General Synthetic Pathways

A plausible and versatile method for the synthesis of γ-cyclohexyl-γ-hydroxybutyric acid, a representative cyclohexanebutanol derivative, is through the nucleophilic addition of a cyclohexyl Grignard reagent to a γ-butyrolactone. This reaction opens the lactone ring to form the desired product after acidic workup.

Key Reaction:

-

Starting Materials: Cyclohexylmagnesium bromide (Grignard reagent), γ-butyrolactone

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0°C) to control the reactivity of the Grignard reagent. The reaction mixture is then quenched with an acid (e.g., HCl) to protonate the resulting alkoxide.

-

Purification: The final product can be purified using standard techniques such as column chromatography or recrystallization.

Pharmacological Activity and Potential Therapeutic Applications

Drawing parallels from structurally related compounds, cyclohexanebutanol derivatives are anticipated to exhibit a range of pharmacological activities. The presence of the hydroxyl group and the lipophilic cyclohexane ring suggests potential interactions with various biological targets, including enzymes and receptors.

Neurological and CNS-related Activities

Given the structural similarity of γ-cyclohexyl-γ-hydroxybutyric acid to γ-hydroxybutyric acid (GHB), a known neurotransmitter and central nervous system depressant, it is plausible that cyclohexanebutanol derivatives could modulate neuronal activity.[1] GHB itself acts on specific GHB receptors and as a weak agonist at GABAB receptors.[1] The addition of a cyclohexane ring could alter the binding affinity and selectivity for these receptors, potentially leading to novel therapeutic agents for conditions such as narcolepsy, anxiety disorders, or epilepsy.

Anti-inflammatory and Analgesic Properties

Cyclohexane derivatives have been investigated for their anti-inflammatory and analgesic activities. The mechanism often involves the inhibition of enzymes such as cyclooxygenase (COX), which are key to the inflammatory cascade. The structural features of cyclohexanebutanol derivatives could allow them to fit into the active sites of these enzymes, thereby inhibiting their function and reducing inflammation and pain.

Quantitative Data Summary

While specific quantitative data for cyclohexanebutanol derivatives are not yet widely available in the literature, the following table provides a template for summarizing key parameters that should be determined during their evaluation. Data from analogous cyclohexane-containing compounds are provided for illustrative purposes.

| Compound Class | Target | Assay Type | IC50 / EC50 (µM) | Binding Affinity (Ki, nM) | Reference |

| Cyclohexanone Derivatives | Acetylcholinesterase | Enzyme Inhibition | 0.037 | - | [2] |

| Cyclohexenone Derivatives | Acetylcholinesterase | Enzyme Inhibition | 0.93 - 133.12 | - | [3] |

| Cyclohexane Carboxamides | 5-HT1A Receptor | Receptor Binding | - | 1.2 | [4] |

| Hypothetical Cyclohexanebutanol Derivative | GHB Receptor | Receptor Binding | TBD | TBD | - |

| Hypothetical Cyclohexanebutanol Derivative | COX-2 | Enzyme Inhibition | TBD | TBD | - |

Table 1: Template for Quantitative Biological Data of Cyclohexanebutanol Derivatives

Experimental Protocols

This section outlines detailed methodologies for the synthesis and biological evaluation of cyclohexanebutanol derivatives, based on standard laboratory practices for analogous compounds.

Synthesis of γ-Cyclohexyl-γ-hydroxybutyric Acid

In Vitro Cyclooxygenase (COX) Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., Tris-HCl). Prepare a solution of the substrate, arachidonic acid.

-

Incubation: In a 96-well plate, add the enzyme, the test compound (cyclohexanebutanol derivative at various concentrations), and a heme cofactor. Pre-incubate for 10 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Reaction Termination: After a defined incubation period (e.g., 2 minutes), terminate the reaction by adding a solution of HCl.

-

Quantification: Quantify the product (prostaglandin E2) using an enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Conclusion and Future Directions

Cyclohexanebutanol derivatives represent a promising, yet underexplored, class of compounds with significant potential for the development of novel therapeutics. This guide has provided a foundational overview of their synthesis, potential pharmacological activities, and the experimental methodologies required for their investigation. Future research should focus on the synthesis and screening of a diverse library of these derivatives to identify lead compounds with potent and selective activity against various biological targets. Further studies into their mechanisms of action, pharmacokinetic profiles, and in vivo efficacy will be crucial for translating these promising molecules into clinically viable drug candidates. The structural insights and methodologies presented herein are intended to serve as a catalyst for further exploration in this exciting area of medicinal chemistry.

References

- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 2. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

Preliminary Investigation into the Reactivity of 4-Cyclohexylbutan-1-ol: A Technical Guide for Researchers

Introduction

4-Cyclohexylbutan-1-ol is a primary alcohol featuring a cyclohexyl moiety connected to a butan-1-ol backbone. This unique structural combination imparts a balance of lipophilicity from the cyclohexyl ring and reactivity from the primary hydroxyl group, making it a valuable building block in organic synthesis. Its derivatives are of interest to researchers, scientists, and drug development professionals for their potential applications in medicinal chemistry and materials science. This technical guide provides a preliminary investigation into the reactivity of this compound, summarizing key reactions, providing detailed experimental protocols, and exploring its potential as a synthon for bioactive molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol |

| CAS Number | 4441-57-0 |

| Appearance | Liquid |

| Boiling Point | 103-104 °C at 4 mmHg |

| Density | 0.902 g/mL at 25 °C |

| Refractive Index | n20/D 1.466 |

Synthesis of this compound

This compound can be synthesized by the reduction of 4-cyclohexylbutyric acid. A common and effective method involves the use of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent.[1]

Experimental Protocol: Reduction of 4-Cyclohexylbutyric Acid

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-cyclohexylbutyric acid in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.

-

Reduction: The flask is cooled in an ice bath, and a solution of lithium aluminum hydride in the same solvent is added dropwise with stirring. The reaction is exothermic and should be controlled to prevent overheating.

-

Quenching: After the addition is complete and the reaction is stirred for a specified time, the reaction is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is crucial for the safe decomposition of the excess reducing agent and the formation of a granular precipitate of aluminum salts.

-

Workup and Purification: The resulting mixture is filtered, and the solid residue is washed with the ethereal solvent. The combined organic filtrates are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by distillation under reduced pressure.

| Reactant/Reagent | Molar Equiv. | Purpose |

| 4-Cyclohexylbutyric Acid | 1.0 | Starting Material |

| Lithium Aluminum Hydride | 1.0 - 1.5 | Reducing Agent |

| Dry Diethyl Ether/THF | - | Solvent |

| Water | - | Quenching Agent |

| 15% aq. NaOH | - | Quenching Agent |

| Anhydrous Na₂SO₄ | - | Drying Agent |

Key Reactions of this compound

The primary hydroxyl group of this compound allows for a variety of chemical transformations, primarily oxidation and etherification.

Oxidation Reactions

The oxidation of this compound can yield either 4-cyclohexylbutanal or 4-cyclohexylbutanoic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are required to selectively oxidize the primary alcohol to the aldehyde without further oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium chlorochromate (PCC), or Swern and Dess-Martin periodinane oxidations. A patent describes the conversion of this compound to 4-cyclohexylbutanal, yielding 0.8 g of the desired product from 0.9 g of the starting alcohol.[2]

Experimental Workflow: Oxidation to Aldehyde

Caption: General workflow for the oxidation of this compound to 4-cyclohexylbutanal.

Strong oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid. Jones reagent (chromium trioxide in sulfuric acid and acetone) is a classic and effective choice for this transformation.

Experimental Protocol: Jones Oxidation to 4-Cyclohexylbutanoic Acid

-

Reaction Setup: this compound is dissolved in acetone in a flask equipped with a stirrer and cooled in an ice bath.

-

Addition of Jones Reagent: Jones reagent is added dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 20 °C. The color of the reaction mixture will change from orange-red to green as the chromium(VI) is reduced to chromium(III). The addition is continued until a faint orange color persists, indicating complete oxidation of the alcohol.

-

Quenching: After the reaction is complete, the excess oxidant is quenched by the addition of a small amount of isopropanol until the green color is restored.

-

Workup and Purification: The mixture is diluted with water and extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude 4-cyclohexylbutanoic acid can be purified by recrystallization or chromatography.

| Reactant/Reagent | Molar Equiv. | Purpose |

| This compound | 1.0 | Starting Material |

| Jones Reagent | Varies | Oxidizing Agent |

| Acetone | - | Solvent |

| Isopropanol | - | Quenching Agent |

| Diethyl Ether/Ethyl Acetate | - | Extraction Solvent |

| Brine | - | Washing Agent |

| Anhydrous Na₂SO₄ | - | Drying Agent |

Etherification: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for the preparation of ethers. It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.[3][4][5][6][7] This method can be applied to this compound to synthesize a variety of 4-cyclohexylbutyl ethers.

Reaction Pathway: Williamson Ether Synthesis

Caption: Williamson ether synthesis of 4-cyclohexylbutyl ethers.

Experimental Protocol: Williamson Ether Synthesis

-

Alkoxide Formation: In a dry flask under an inert atmosphere, this compound is dissolved in a suitable aprotic solvent (e.g., THF, DMF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the alcohol and form the sodium 4-cyclohexylbutoxide.

-

Nucleophilic Substitution: The desired alkyl halide (e.g., methyl iodide, ethyl bromide) is then added to the solution of the alkoxide. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Workup and Purification: The reaction is quenched by the careful addition of water. The product is extracted into an organic solvent, and the organic layer is washed with water and brine, dried over an anhydrous salt, and concentrated under reduced pressure. The crude ether can be purified by distillation or column chromatography.

| Reactant/Reagent | Molar Equiv. | Purpose |

| This compound | 1.0 | Starting Material |

| Sodium Hydride (NaH) | 1.1 - 1.2 | Base for Deprotonation |

| Alkyl Halide (R-X) | 1.0 - 1.2 | Electrophile |

| Dry THF/DMF | - | Solvent |

| Water | - | Quenching Agent |

| Organic Solvent (e.g., Ether) | - | Extraction Solvent |

| Brine | - | Washing Agent |

| Anhydrous Na₂SO₄ | - | Drying Agent |

Applications in Drug Development

While direct applications of this compound in marketed drugs are not readily found, its structural motifs are present in various bioactive molecules. The cyclohexyl group can enhance lipophilicity, which can improve a drug candidate's pharmacokinetic properties, such as membrane permeability and metabolic stability. The butanol chain provides a flexible linker to which various pharmacophores can be attached.

A notable example of its use as an intermediate is in the synthesis of a 4-benzyloxybutylpiperidine analog, where this compound was benzylated in a 95% yield.[8] Such piperidine derivatives are common scaffolds in medicinal chemistry. Furthermore, the oxidized derivative, 4-cyclohexylbutanoic acid and its derivatives, have been investigated for their potential in synthesizing novel compounds, including those with applications in the treatment of cancer and diabetes.[2] For instance, trans-4-cyclohexyl-L-proline, an intermediate in the synthesis of the ACE inhibitor Fosinopril, highlights the importance of the cyclohexylalkyl moiety in bioactive compounds.[9]

Potential Drug Discovery Workflow

Caption: A potential workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a versatile synthetic intermediate with a reactivity profile dominated by its primary hydroxyl group. Standard organic transformations such as oxidation to aldehydes and carboxylic acids, as well as etherification via the Williamson synthesis, can be readily achieved. While its direct application in pharmaceuticals is not prominent, its structural components are relevant in medicinal chemistry. The synthetic flexibility of this compound makes it a valuable starting material for the generation of diverse molecular libraries for screening and lead optimization in drug discovery programs. Further research into the biological activities of its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.

References

- 1. prepchem.com [prepchem.com]

- 2. TW202136193A - Cycloalkyl-containing carboxylic acids and uses thereof - Google Patents [patents.google.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. francis-press.com [francis-press.com]

- 8. The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ptfarm.pl [ptfarm.pl]

An In-depth Technical Guide on the Solubility of 4-cyclohexylbutan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-cyclohexylbutan-1-ol, a significant molecule in various chemical and pharmaceutical applications. This document outlines the theoretical basis for its solubility, details experimental protocols for quantitative determination, and presents available data and predictive models.

Introduction to this compound and its Solubility

This compound (C10H20O) is a primary alcohol characterized by a ten-carbon structure, featuring a cyclohexyl ring and a four-carbon linear chain terminating in a hydroxyl group. Its molecular structure imparts a dual nature: the hydroxyl group is polar and capable of hydrogen bonding, while the cyclohexyl and butyl moieties are nonpolar. This amphiphilic character governs its solubility in different solvents.

The principle of "like dissolves like" is fundamental to understanding the solubility of this compound. The polar hydroxyl group facilitates dissolution in polar solvents, whereas the nonpolar hydrocarbon portion promotes solubility in nonpolar organic solvents. The overall solubility in a given solvent is a balance between these competing factors. As with other long-chain alcohols, the influence of the nonpolar alkyl group becomes more pronounced compared to shorter-chain alcohols, generally leading to reduced solubility in highly polar solvents like water and increased solubility in nonpolar organic solvents.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on its structure and the known behavior of similar C10 alcohols, a qualitative and estimated solubility profile can be presented.

| Solvent | Solvent Type | Expected Solubility | Estimated Quantitative Data (at 25 °C) |

| Water | Highly Polar, Protic | Slightly Soluble | 193.4 mg/L (estimated)[1] |

| Methanol | Polar, Protic | Miscible | - |

| Ethanol | Polar, Protic | Miscible | - |

| Acetone | Polar, Aprotic | Soluble | - |

| Toluene | Nonpolar, Aromatic | Soluble | - |

| Hexane | Nonpolar, Aliphatic | Soluble | - |

| Diethyl Ether | Slightly Polar | Very Soluble | - |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Soluble | - |

Note: "Miscible" indicates that the substances will mix in all proportions to form a homogeneous solution. "Soluble" indicates that a significant amount will dissolve, though it may not be fully miscible.

Theoretical Framework and Predictive Models

In the absence of extensive experimental data, theoretical models can provide valuable predictions of solubility.

3.1. Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the miscibility and solubility of a solute in a solvent. The total Hildebrand solubility parameter is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A solute is likely to dissolve in a solvent if their Hansen parameters are similar. The "distance" (Ra) between the HSP of the solute and solvent in 3D space is calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is predicted.

3.2. COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a quantum chemistry-based method that can predict thermodynamic properties of fluids and liquid mixtures, including solubility. It uses statistical thermodynamics to calculate the chemical potential of molecules in a liquid phase. This advanced computational method can provide highly accurate solubility predictions but requires specialized software and expertise. It has been shown to be effective in predicting the solubility of various compounds, including those with multiple conformers, in pure and mixed solvents.

Experimental Protocols

The following section details methodologies for the experimental determination of the solubility of this compound.

4.1. Method 1: Isothermal Equilibrium Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound in a solvent.

-

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

-

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with airtight seals

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))

-

-

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The excess solid/liquid is necessary to ensure saturation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course study is recommended to determine the time to equilibrium (typically 24-72 hours).

-

After equilibration, allow the vials to rest in the constant temperature bath for several hours to allow undissolved solute to settle.

-

Centrifuge the vials at the same constant temperature to ensure complete separation of the undissolved solute.

-

Carefully extract an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated GC or HPLC method.

-

Calculate the original solubility in units such as g/L, mg/mL, or mol/L.

-

4.2. Method 2: Cloud Point Titration

This method is useful for determining the solubility limit where a solution becomes biphasic.

-

Objective: To determine the concentration at which this compound begins to form a separate phase in a solvent, known as the cloud point.

-

Materials:

-

This compound

-

Solvent of interest

-

Stirred, temperature-controlled vessel

-

Burette or syringe pump for precise addition

-

Light source and detector (or visual observation)

-

-

Procedure:

-

Place a known volume of the solvent in the temperature-controlled vessel and begin vigorous stirring.

-

Slowly titrate this compound into the stirring solvent.

-

Continuously monitor the solution for the first sign of turbidity or cloudiness. The point at which the solution becomes cloudy is the cloud point.

-

Record the volume of this compound added to reach the cloud point.

-

Calculate the solubility as the concentration of the solute in the solvent at the cloud point. This method is particularly sensitive to temperature changes.

-

4.3. Method 3: Determination of Hansen Solubility Parameters (HSP)

-

Objective: To experimentally determine the HSP (δD, δP, δH) of this compound.

-

Materials:

-

This compound

-

A set of 20-30 solvents with known HSP values.

-

Small, sealed vials.

-

-

Procedure:

-

In each vial, add a small amount of this compound.

-

Add a known volume of one of the characterized solvents to each vial.

-

Observe and score the solubility of the solute in each solvent (e.g., 1 for soluble, 0 for insoluble). A simple binary "good" or "bad" solvent classification is made.

-

Use specialized software (e.g., HSPiP - Hansen Solubility Parameters in Practice) to input the list of "good" and "bad" solvents.

-

The software calculates the HSP sphere that best separates the good solvents from the bad ones. The center of this sphere represents the HSP of this compound.

-

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the logical flow of determining and analyzing the solubility of this compound.

References

Thermochemical Properties of 4-Cyclohexyl-1-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available thermochemical data for 4-cyclohexyl-1-butanol. The information presented herein is intended to support research and development activities where the thermodynamic properties of this compound are of interest. It is important to note that while calculated thermochemical data for 4-cyclohexyl-1-butanol is available, experimentally determined values are not readily found in the current literature. To provide a practical context, this guide also includes experimental data for the structurally related compound, cyclohexanol, and details the standard experimental protocols for determining key thermochemical parameters.

Thermochemical Data

The following tables summarize the available thermochemical and physical properties for 4-cyclohexyl-1-butanol.

Calculated Thermochemical Data for 4-Cyclohexyl-1-butanol

The data in this table are based on computational estimation methods, as experimental values are not widely reported. These values provide useful approximations for modeling and predictive work.

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -79.05 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Formation (gas, standard conditions, ΔfH°gas) | -347.64 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Fusion (ΔfusH°) | 17.58 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Vaporization (ΔvapH°) | 54.96 | kJ/mol | Joback Calculated Property[1] |

Physical Properties of 4-Cyclohexyl-1-butanol

| Property | Value | Unit | Source |

| Molecular Formula | C10H20O | - | [2] |

| Molecular Weight | 156.27 | g/mol | [3] |

| Boiling Point (at 4 mmHg) | 103-104 | °C | |

| Density (at 25 °C) | 0.902 | g/mL | |

| Refractive Index (n20/D) | 1.466 | - | |

| Flash Point (closed cup) | 109.00 | °C |

Experimental Protocols

The determination of thermochemical data for organic compounds like 4-cyclohexyl-1-butanol relies on well-established experimental techniques. The following sections detail the methodologies for key measurements.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is a critical parameter for determining the enthalpy of formation. Bomb calorimetry is the primary technique for this measurement.[4][5]

Methodology:

-

Sample Preparation: A precisely weighed sample of the liquid (e.g., 4-cyclohexyl-1-butanol) is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb."

-

Oxygen Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

-

Ignition: The sample is ignited remotely via an electrical fuse.

-

Temperature Measurement: The temperature of the water is monitored, and the maximum temperature reached after combustion is recorded.

-

Calculation: The heat released by the combustion reaction is absorbed by the water and the calorimeter. The enthalpy of combustion is calculated using the temperature change, the mass of the sample, and the heat capacity of the calorimeter (determined through calibration with a standard substance like benzoic acid).[6]

Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures.

Methodology:

-

Sample Placement: The liquid sample is placed in a container connected to a pressure measurement system (manometer) and a temperature control system.

-

Temperature Control: The sample is heated to a specific, stable temperature.

-

Vapor Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured at that temperature.

-

Data Collection: Steps 2 and 3 are repeated at various temperatures to obtain a set of vapor pressure versus temperature data.

-

Clausius-Clapeyron Equation: The enthalpy of vaporization is calculated from the slope of the line in a plot of the natural logarithm of vapor pressure (ln P) versus the inverse of the absolute temperature (1/T).

Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[4]

Methodology:

-

Sample and Reference Pans: A small, accurately weighed sample is placed in an aluminum pan, and an empty, tared pan serves as a reference.

-

Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calibration: The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire).

-

Calculation: The heat capacity of the sample is determined by comparing its heat flow signal to that of the calibrant.

Comparative Data: Cyclohexanol

Due to the lack of experimental thermochemical data for 4-cyclohexyl-1-butanol, data for the related compound cyclohexanol (C6H12O) is provided below for comparison.

| Property | Value | Unit | Source |

| Enthalpy of Combustion of Liquid (ΔcH°liquid) | -3726 ± 2 | kJ/mol | NIST WebBook |

| Enthalpy of Formation of Liquid (ΔfH°liquid) | -349.3 | kJ/mol | NIST WebBook |

| Enthalpy of Vaporization (ΔvapH°) | 61.1 | kJ/mol | NIST WebBook |

This comparative data can serve as a useful reference point for estimating the properties of 4-cyclohexyl-1-butanol and for validating computational models. The additional butyl chain in 4-cyclohexyl-1-butanol would be expected to lead to a more negative enthalpy of combustion and formation.

References

An In-depth Technical Guide to the Functional Groups in 4-Cyclohexylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the functional groups present in 4-cyclohexylbutan-1-ol, a molecule of interest in various chemical and pharmaceutical research areas. The document elucidates the structural and chemical properties imparted by the cyclohexyl and primary alcohol moieties. Key analytical techniques for the characterization of these functional groups are discussed, with a focus on spectroscopic methods. Detailed experimental protocols for the synthesis, purification, and analysis of this compound are provided to aid in its practical application and further study.

Introduction

This compound is a bifunctional organic molecule featuring a saturated cyclic hydrocarbon, the cyclohexyl group, and a primary alcohol, the hydroxyl group. The interplay of these two functional groups dictates the molecule's overall physicochemical properties, including its polarity, solubility, reactivity, and spectroscopic characteristics. Understanding the individual contributions and synergistic effects of these functionalities is paramount for its application in medicinal chemistry, materials science, and organic synthesis.

The non-polar, sterically bulky cyclohexyl group influences the molecule's lipophilicity and conformational flexibility. In contrast, the polar hydroxyl group is a key site for hydrogen bonding and a center of reactivity, enabling a variety of chemical transformations. This guide will delve into the specific attributes of each functional group and provide the necessary technical information for their comprehensive analysis.

Molecular Structure and Functional Groups

The chemical structure of this compound consists of a butyl chain where one terminus is attached to a cyclohexyl ring and the other bears a hydroxyl group.

-

IUPAC Name: this compound[1]

-

CAS Registry Number: 4441-57-0[1]

-

Molecular Formula: C₁₀H₂₀O[1]

-

Molecular Weight: 156.27 g/mol

The two key functional groups are:

-

Cyclohexyl Group: A six-membered saturated hydrocarbon ring. This group is non-polar and contributes to the molecule's steric bulk and lipophilicity.

-

Hydroxyl Group (-OH): A primary alcohol functional group. This group is polar, capable of acting as a hydrogen bond donor and acceptor, and is a primary site of chemical reactivity.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound, crucial for its identification and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Boiling Point | 103-104 °C at 4 mmHg | --INVALID-LINK-- |

| Density | 0.902 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.466 | --INVALID-LINK-- |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.6 (t, 2H, -CH₂OH), δ ~1.7-0.8 (m, 17H, cyclohexyl and butyl protons), δ ~1.5 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~63 (-CH₂OH), δ ~37-26 (cyclohexyl and butyl carbons) |

| IR Spectroscopy (neat) | ~3330 cm⁻¹ (broad, O-H stretch), ~2920, 2850 cm⁻¹ (C-H stretch), ~1050 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (EI) | m/z = 156 (M⁺), 138 (M-H₂O)⁺, 83 (C₆H₁₁)⁺, 55 (C₄H₇)⁺ |

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and analysis of this compound are provided below.

Synthesis of this compound via Reduction of 4-Cyclohexylbutanoic Acid

This protocol describes the reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride (LAH).

Materials:

-

4-Cyclohexylbutanoic acid

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric acid solution

-